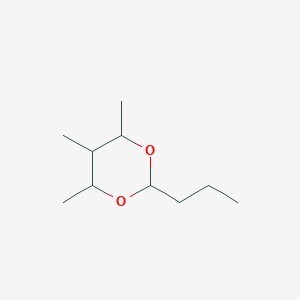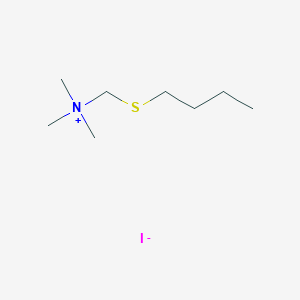silane CAS No. 62262-93-5](/img/structure/B14559213.png)
[2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yl](tripropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group, a methylhexenyl group, and a tripropylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with 2-methylhex-3-en-3-one, followed by the addition of tripropylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the hexenyl group, converting it to a saturated alkyl chain.
Substitution: The silicon atom in the tripropylsilane moiety can participate in substitution reactions, where one or more propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, can facilitate substitution reactions at the silicon atom.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated alkyl chains.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, the compound can be used to study the interactions of organosilicon compounds with biological systems. It may also serve as a model compound for investigating the biocompatibility of silicon-based materials.
Medicine: Potential applications in medicine include the development of silicon-based drug delivery systems. The compound’s structural features can be exploited to design molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the silicon atom can form bonds with oxygen or nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
- 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
- 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
Comparison:
- 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane has longer alkyl chains compared to its trimethyl and triethyl counterparts, which can influence its solubility and reactivity.
- The triphenylsilane derivative has bulkier substituents, affecting its steric properties and potentially its interactions with other molecules.
- The unique combination of the methoxyphenyl group and the tripropylsilane moiety in 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane) provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
CAS No. |
62262-93-5 |
|---|---|
Molecular Formula |
C23H40OSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]-tripropylsilane |
InChI |
InChI=1S/C23H40OSi/c1-8-12-22(25(17-9-2,18-10-3)19-11-4)23(5,6)20-13-15-21(24-7)16-14-20/h12-16H,8-11,17-19H2,1-7H3 |
InChI Key |
OXTPDNDUNMMMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)C(=CCC)C(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14559142.png)










![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)
![N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide](/img/structure/B14559232.png)

